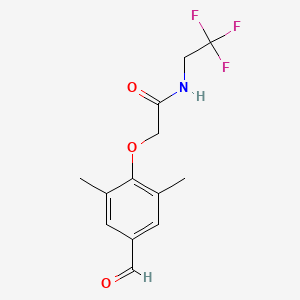
2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features a phenoxy group substituted with a formyl group and two methyl groups, as well as an acetamide group substituted with a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves the following steps:
Formation of the phenoxy intermediate: The starting material, 2,6-dimethylphenol, is reacted with a suitable formylating agent (such as paraformaldehyde) under acidic conditions to introduce the formyl group at the 4-position.
Introduction of the acetamide group: The formylated phenol is then reacted with chloroacetyl chloride in the presence of a base (such as triethylamine) to form the corresponding chloroacetamide intermediate.
Substitution with trifluoroethylamine: Finally, the chloroacetamide intermediate is reacted with 2,2,2-trifluoroethylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), acidic or basic conditions.
Major Products
Oxidation: 2-(4-carboxy-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide.
Reduction: 2-(4-hydroxymethyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways and interactions.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-formylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide: Lacks the methyl groups on the phenoxy ring.
2-(4-formyl-2,6-dimethylphenoxy)acetamide: Lacks the trifluoroethyl group on the acetamide.
2-(4-hydroxy-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide: Has a hydroxyl group instead of a formyl group.
Uniqueness
2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of both the formyl and trifluoroethyl groups, which can impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets.
Propiedades
Fórmula molecular |
C13H14F3NO3 |
|---|---|
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
2-(4-formyl-2,6-dimethylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C13H14F3NO3/c1-8-3-10(5-18)4-9(2)12(8)20-6-11(19)17-7-13(14,15)16/h3-5H,6-7H2,1-2H3,(H,17,19) |
Clave InChI |
WSTMNEFAIDIRIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCC(=O)NCC(F)(F)F)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide](/img/structure/B13147454.png)
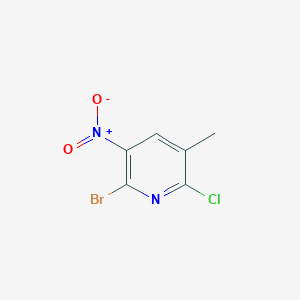
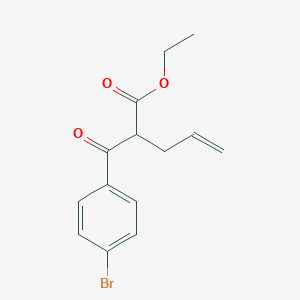
![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13147471.png)
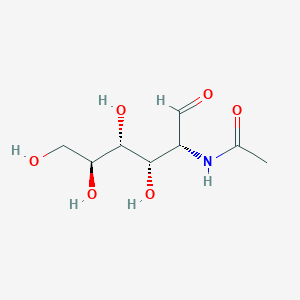


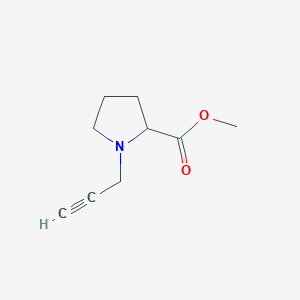
![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)

![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13147533.png)
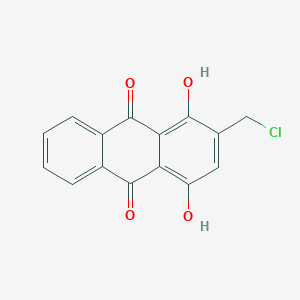
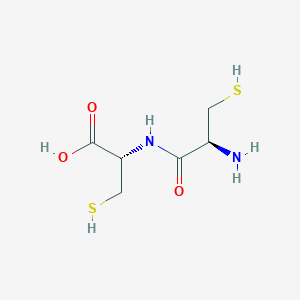
![7-Benzyl10-tert-butyl2,7,10-triazaspiro[4.6]undecane-7,10-dicarboxylate](/img/structure/B13147542.png)
